molecular formula C24H27ClN4OS B2820551 N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184966-67-3

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2820551
CAS No.: 1184966-67-3
M. Wt: 455.02
InChI Key: QVXPSHRACKEASC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure includes a chlorophenyl group, a spirocyclic triazaspirodecane core, and a thioacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the 1,4,8-triazaspiro[4.5]deca-1,3-diene core.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spirocyclic intermediate.

    Attachment of the Thioacetamide Moiety: The final step involves the reaction of the intermediate with thioacetamide under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The spirocyclic structure allows for unique binding interactions with biological targets.

    Pharmacological Effects: The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling pathways.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: can be compared with other spirocyclic compounds such as:

Uniqueness:

  • The presence of the chlorophenyl group and the thioacetamide moiety in this compound provides unique chemical reactivity and potential biological activity that distinguishes it from other spirocyclic compounds.

This detailed overview highlights the complexity and potential of N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)acetamide in various scientific and industrial fields

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPSHRACKEASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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